molecular formula C16H18O2 B14226062 1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 547741-08-2

1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene

Cat. No.: B14226062
CAS No.: 547741-08-2
M. Wt: 242.31 g/mol
InChI Key: BBGAEWIXUOPFFJ-UHFFFAOYSA-N
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Description

1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by a benzene ring substituted with a methoxy group and a complex alkyne chain. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of the Alkyne Chain: The alkyne chain can be synthesized by reacting 4-methylpenta-2,3-dien-1-ol with propargyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The resulting alkyne intermediate is then reacted with 1-methoxy-4-iodobenzene in the presence of a palladium catalyst and a base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene: can be compared with other aromatic ethers and alkynes, such as:

Uniqueness:

  • The presence of the complex alkyne chain and the specific substitution pattern on the benzene ring make this compound unique. This structural uniqueness contributes to its distinct reactivity and potential applications in various fields.

Properties

CAS No.

547741-08-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C16H18O2/c1-14(2)6-4-12-18-13-5-7-15-8-10-16(17-3)11-9-15/h4,8-11H,12-13H2,1-3H3

InChI Key

BBGAEWIXUOPFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCOCC#CC1=CC=C(C=C1)OC)C

Origin of Product

United States

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